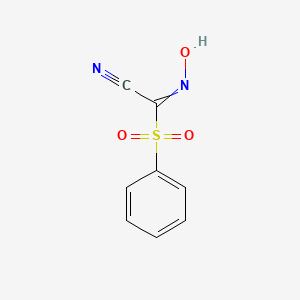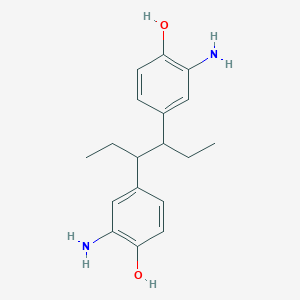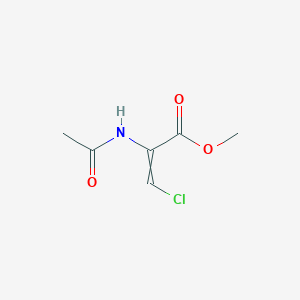![molecular formula C15H13NOS B14002629 1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole CAS No. 63075-91-2](/img/structure/B14002629.png)
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound features a phenyl group attached to a sulfinylmethyl moiety, which is further connected to a 2,3-dihydroindole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole typically involves the reaction of 2,3-dihydroindole with a phenylsulfinylmethylating agent. One common method is the reaction of 2,3-dihydroindole with phenylsulfinylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-[Phenyl(sulfonyl)methyl]-2,3-dihydroindole.
Reduction: Formation of 1-[Phenyl(methylthio)methyl]-2,3-dihydroindole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The sulfinyl group can act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity. The indole moiety can also interact with biological membranes and influence cellular signaling pathways.
Comparison with Similar Compounds
1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole can be compared with other indole derivatives such as:
1-[Phenyl(methylthio)methyl]-2,3-dihydroindole: Similar structure but with a sulfide group instead of a sulfinyl group.
1-[Phenyl(sulfonyl)methyl]-2,3-dihydroindole: Contains a sulfone group, which is a fully oxidized form of the sulfinyl group.
2,3-Dihydroindole: The parent compound without any phenylsulfinylmethyl substitution.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
63075-91-2 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
1-[phenyl(sulfinyl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C15H13NOS/c17-18-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-9H,10-11H2 |
InChI Key |
IXEVYVQQTXRFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


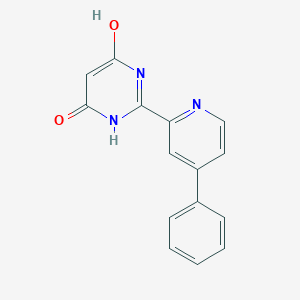
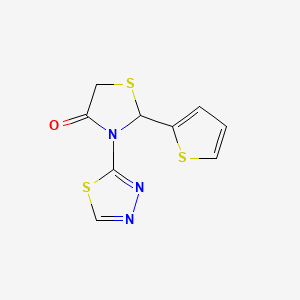
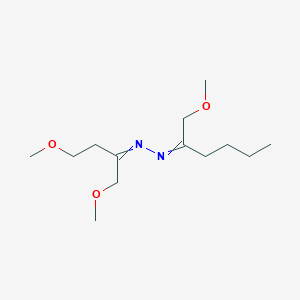
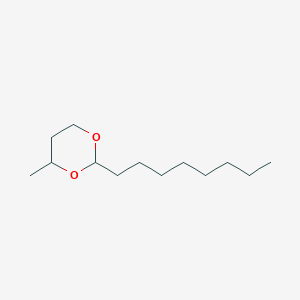
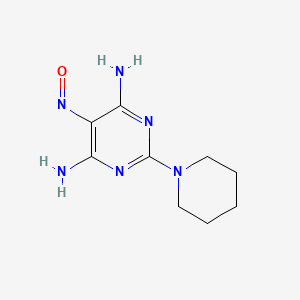

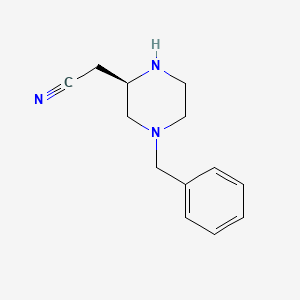
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
